molecular formula C27H25N5O2 B11179769 2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11179769
M. Wt: 451.5 g/mol
InChI Key: MPCYPMLVUSBSBT-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with the condensation of appropriate aldehydes, ketones, and amines to form the hexahydroquinoline core.

    Cyclization: Cyclization reactions to introduce the pyrazole ring.

    Functional Group Modification: Introduction of the methoxyphenyl and other substituents through various organic transformations.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

Uniqueness

The uniqueness of 2-amino-4-(4-methoxyphenyl)-1-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-1-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H25N5O2/c1-16-23(17-7-4-3-5-8-17)27(31-30-16)32-21-9-6-10-22(33)25(21)24(20(15-28)26(32)29)18-11-13-19(34-2)14-12-18/h3-5,7-8,11-14,24H,6,9-10,29H2,1-2H3,(H,30,31)

InChI Key

MPCYPMLVUSBSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5

Origin of Product

United States

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